molecular formula C24H20Cl2N6O B2563826 [4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326874-15-0

[4-(3-chlorophenyl)piperazin-1-yl][1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No. B2563826
CAS RN: 1326874-15-0
M. Wt: 479.37
InChI Key: VGEAIGMZVJLYFE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a triazole ring, and two chlorophenyl groups . It has been found to have affinity for the 5-hydroxytryptamine receptor 2A (5-HT2A receptor) and the alpha-1A adrenergic receptor .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a triazole ring, which is a five-membered ring containing three nitrogen atoms . The compound also contains two chlorophenyl groups, which are benzene rings with a chlorine atom attached .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 371.87 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the search results.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

Research on similar compounds has focused on their interaction with specific receptors, such as the CB1 cannabinoid receptor. For instance, studies have explored the molecular interactions and pharmacophore models of cannabinoid receptor antagonists, highlighting the role of specific conformations and steric binding interactions in receptor affinity and antagonist activity (Shim et al., 2002).

Antimicrobial Activity

Derivatives structurally related to the queried compound have been synthesized and tested for antimicrobial activity. These studies have demonstrated variable and modest activity against bacteria and fungi, underscoring the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Some derivatives have been synthesized and evaluated for their anticancer and antituberculosis properties, revealing significant activity against specific cancer cell lines and Mycobacterium tuberculosis. These findings suggest the therapeutic potential of such compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Substance P Antagonist Profiles

Research has also been conducted on the synthesis of compounds for their potential as Substance P antagonists, indicating interest in such molecules for therapeutic applications in conditions mediated by Substance P (Knoops, Deroover, Jidong, Compernolle, & Hoornaert, 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Other specific safety and hazard information is not available in the search results.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20Cl2N6O/c25-18-6-8-20(9-7-18)32-23(17-3-2-10-27-16-17)22(28-29-32)24(33)31-13-11-30(12-14-31)21-5-1-4-19(26)15-21/h1-10,15-16H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEAIGMZVJLYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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